3,4-Difluoro-5-nitrobenzaldehyde

Overview

Description

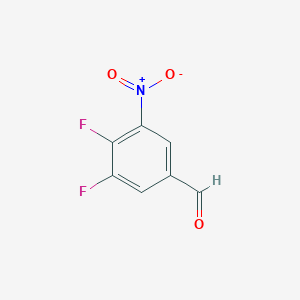

3,4-Difluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitrobenzaldehyde typically involves the nitration of 3,4-difluorobenzaldehyde. The reaction is carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

Reduction: 3,4-Difluoro-5-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Oxidation: 3,4-Difluoro-5-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

3,4-Difluoro-5-nitrobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique electronic properties due to the presence of fluorine and nitro groups enhance its reactivity in nucleophilic substitution reactions.

Materials Science

The compound is utilized in developing advanced materials such as polymers and liquid crystals. Its properties allow for modifications that can enhance material performance in electronic applications.

Biological Studies

In biochemical research, this compound is employed as a probe to study enzyme mechanisms. The reactivity of its functional groups allows it to interact with biomolecules, facilitating investigations into enzyme-catalyzed reactions and cellular processes.

Case Study 1: Pharmaceutical Development

In a study focusing on the synthesis of potential drug candidates, researchers utilized this compound as a key intermediate. The compound's ability to undergo selective reactions facilitated the development of novel pharmaceuticals targeting specific biological pathways.

Case Study 2: Material Science Innovation

Researchers investigated the use of this compound in creating new polymeric materials with enhanced thermal stability and electrical conductivity. The incorporation of this compound into polymer matrices showed promising results for applications in electronic devices.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-nitrobenzaldehyde is largely dependent on its chemical reactivity. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s electronic properties, making it a useful building block in the synthesis of bioactive molecules. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways.

Comparison with Similar Compounds

- 3,5-Difluoro-4-nitrobenzaldehyde

- 2,4-Difluoro-5-nitrobenzaldehyde

- 3,4-Difluorobenzaldehyde

Comparison: 3,4-Difluoro-5-nitrobenzaldehyde is unique due to the specific positioning of the fluorine and nitro groups, which significantly influence its chemical reactivity and physical properties. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Biological Activity

3,4-Difluoro-5-nitrobenzaldehyde is an organic compound characterized by its unique electronic properties due to the presence of two fluorine atoms and a nitro group on the benzaldehyde core. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : CHFNO

- Structure : The compound features a benzaldehyde structure with fluorine substituents at the 3 and 4 positions and a nitro group at the 5 position.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated and nitro-substituted compounds can possess significant antibacterial and antifungal properties. For instance, compounds with similar motifs have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating moderate to significant antibacterial activity .

- Antioxidant Activity : The presence of nitro groups in aromatic compounds is often associated with antioxidant properties. Research suggests that these compounds can scavenge free radicals, contributing to their potential therapeutic applications .

- Cytotoxicity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The evaluation of cytotoxicity is typically performed using assays such as the Brine Shrimp lethality test or MTT assays .

Antimicrobial Efficacy

A study conducted on various synthesized compounds similar to this compound revealed significant antimicrobial activity. The agar-well diffusion method was employed to assess the efficacy against both Gram-negative and Gram-positive bacteria. The results indicated that compounds with nitro and halogen substitutions showed enhanced activity compared to their non-substituted counterparts.

| Compound | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate |

| Control Compound | E. coli, S. aureus | Low |

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using human cell lines. The compound exhibited varying degrees of toxicity depending on concentration, with a calculated CC value indicating its potential as a chemotherapeutic agent.

| Cell Line | CC (µM) | IC (µM) | Selectivity Index |

|---|---|---|---|

| MRC-5 | 22.41 | 0.32 | 69 |

| ARPE-19 | 18 | 0.22 | 81 |

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

- Enzyme Inhibition : Compounds with nitro and halogen groups are known to interact with enzymes through non-covalent interactions, potentially leading to inhibition of critical metabolic pathways.

- Receptor Modulation : The electronic properties imparted by fluorine and nitro groups may facilitate binding to specific receptors involved in cellular signaling pathways.

Properties

IUPAC Name |

3,4-difluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKNMTQRGLQIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.